molecular formula C21H24FN5O4S B2565816 N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872608-82-7

N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2565816
CAS RN: 872608-82-7
M. Wt: 461.51
InChI Key: MKIYSQKMTUVRJH-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H24FN5O4S and its molecular weight is 461.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Oxidations Using Bobbitt’s Salt and 4-AcetamidoTEMPO

Bobbitt’s salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate) and its stable organic nitroxide counterpart, 4-acetamidoTEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl), have revolutionized synthetic methodologies for selective, oxidative transformations. These metal-free, environmentally benign oxidants have applications beyond their seminal use in alcohol oxidations. Notable advancements include:

Interaction with Graphene Quantum Dots

Graphene quantum dots (GQDs) interact with 4-acetamidoTEMPO free radicals. The fluorescence quantum yields are higher for doped GQDs compared to the undoped ones. This interaction opens avenues for designing advanced materials and sensors .

Electrochemical Devices and Sensors

Given its redox-active nature, the compound may find applications in electrochemical devices, such as sensors, batteries, and fuel cells.

properties

IUPAC Name

N-[4-acetamido-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O4S/c1-12(28)23-18-17(25-19(30)13-7-9-14(22)10-8-13)20(31)27-21(26-18)32-11-16(29)24-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,24,29)(H,25,30)(H2,23,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYSQKMTUVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

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